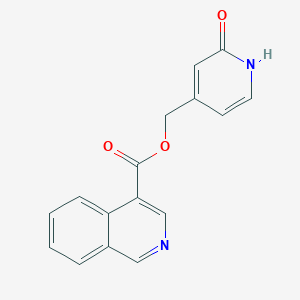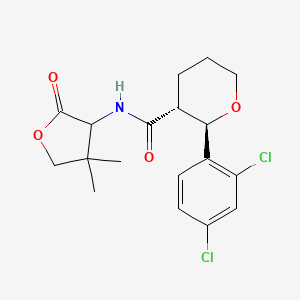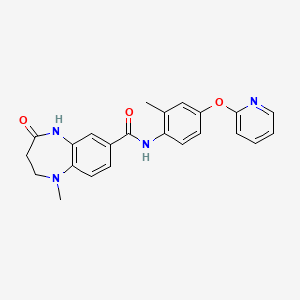
(2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-(2-(pyridin-2-yl)-1H-isoquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and has a molecular formula of C23H15N3O2.
Mecanismo De Acción
The mechanism of action of (2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes involved in cancer cell growth and inflammation. It may also act by binding to metal ions and altering their fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that (2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to reduce inflammation and oxidative stress in cells. Additionally, this compound has been shown to alter the fluorescence properties of metal ions, making it a potential tool for detecting metal ions in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate in lab experiments include its potential as an anticancer agent and its ability to detect metal ions. However, limitations include its limited solubility in water and its potential toxicity to cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of (2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate. These include further investigation of its mechanism of action, its potential use as an anticancer agent, and its ability to detect metal ions in biological systems. Additionally, future studies could focus on improving the solubility and reducing the toxicity of this compound.
Métodos De Síntesis
The synthesis of (2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate has been reported in the literature. The most common method involves the reaction of 2-aminopyridine and 4-chloroisoquinoline-1-carboxylic acid in the presence of a base and a coupling reagent. The resulting product is then treated with ethyl cyanoacetate to obtain the final compound.
Aplicaciones Científicas De Investigación
(2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate has shown potential in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
(2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-15-7-11(5-6-18-15)10-21-16(20)14-9-17-8-12-3-1-2-4-13(12)14/h1-9H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZFQAHDKFVUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)OCC3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-oxo-1H-pyridin-4-yl)methyl isoquinoline-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(1,3-benzodioxol-5-yl)-N-[(2-prop-2-enoxyphenyl)methyl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B7432945.png)

![5-[[2-(N-cyclopropyl-2,3-difluoro-6-nitroanilino)acetyl]amino]-2-fluorobenzamide](/img/structure/B7432953.png)
![Methyl 2-[2-(2,4-difluoro-6-methoxyphenyl)morpholin-4-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432964.png)
![methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate](/img/structure/B7432972.png)
![Ethyl 5-bromo-3-[(3-fluoropyridin-4-yl)sulfanylmethyl]-1-benzofuran-2-carboxylate](/img/structure/B7432974.png)
![4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine](/img/structure/B7432984.png)
![Methyl 2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432998.png)
![5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide](/img/structure/B7433003.png)
![N-[[4-(1-phenylethylamino)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7433009.png)
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7433012.png)


![tert-butyl 5-[(1-methyl-4-oxo-3,5-dihydro-2H-1,5-benzodiazepine-7-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B7433043.png)